molecular formula C16H9ClO3S B5612188 (4-Formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate

(4-Formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B5612188
M. Wt: 316.8 g/mol
InChI Key: HTIXMEYWOVKOOR-UHFFFAOYSA-N
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Description

(4-Formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a formyl group (–CHO) attached to the phenyl ring and a chloro group (–Cl) attached to the benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(4-formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO3S/c17-14-12-3-1-2-4-13(12)21-15(14)16(19)20-11-7-5-10(9-18)6-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIXMEYWOVKOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-formylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: 3-chloro-1-benzothiophene-2-carboxylic acid

    Reduction: (4-Hydroxymethylphenyl) 3-chloro-1-benzothiophene-2-carboxylate

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

(4-Formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Formylchromone: A compound with a similar formyl group but a different heterocyclic structure.

    4-Formylphenylboronic acid: A compound with a similar formyl group but different functional groups.

    3-Chloro-1-benzothiophene-2-carboxylic acid: A compound with a similar benzothiophene structure but lacking the formyl group.

Uniqueness

(4-Formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate is unique due to the combination of its formyl and chloro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

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